![molecular formula C10H15NO B14310514 [(1-Phenylpropan-2-yl)amino]methanol CAS No. 112209-44-6](/img/structure/B14310514.png)
[(1-Phenylpropan-2-yl)amino]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Phenylpropan-2-yl)amino]methanol is an organic compound that belongs to the class of alcohols It consists of a phenyl group attached to a propan-2-yl group, which is further connected to an amino group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylpropan-2-yl)amino]methanol can be achieved through several methods. One common approach involves the reaction of phenylacetone with ammonia and formaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Phenylpropan-2-yl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
[(1-Phenylpropan-2-yl)amino]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which [(1-Phenylpropan-2-yl)amino]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: A related compound with a similar structure but different functional groups.
Amphetamine: Shares structural similarities but has distinct pharmacological effects.
Methamphetamine: Another structurally related compound with different applications and effects.
Uniqueness
[(1-Phenylpropan-2-yl)amino]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
112209-44-6 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(1-phenylpropan-2-ylamino)methanol |
InChI |
InChI=1S/C10H15NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
Clave InChI |
XDJZXBNATCXUBU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
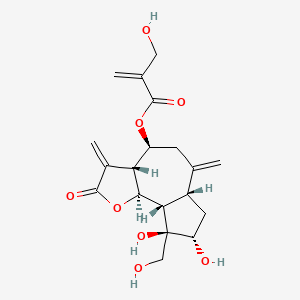
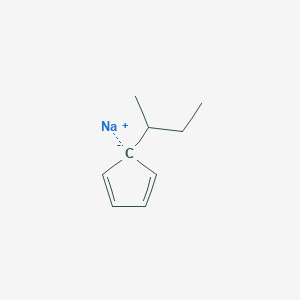
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

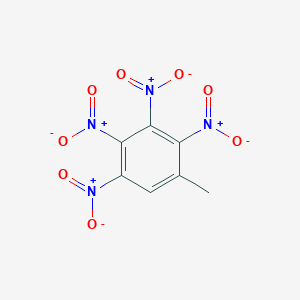
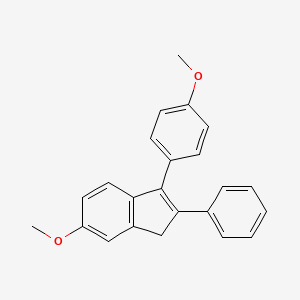
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
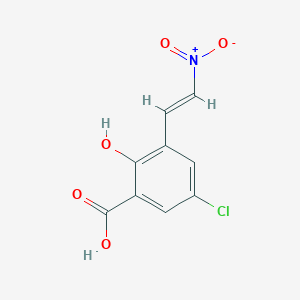
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
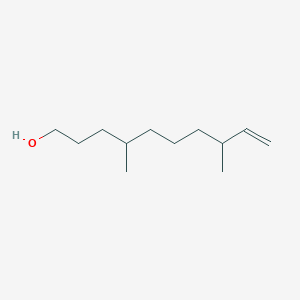
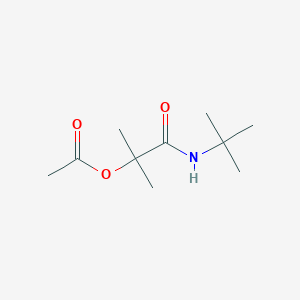
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
